molecular formula C21H19FN2OS2 B2469387 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 687562-26-1

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2469387
CAS No.: 687562-26-1
M. Wt: 398.51
InChI Key: QPXGHIJVQNBUCY-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway [https://pubchem.ncbi.nlm.nih.gov/]. This compound acts by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of its enzymatic activity [https://www.ebi.ac.uk/]. Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as in the study of certain hematological cancers like chronic lymphocytic leukemia [https://go.drugbank.com/]. By selectively targeting BTK, this inhibitor serves as a crucial pharmacological tool for delineating B-cell signaling pathways, validating BTK as a therapeutic target, and evaluating the downstream effects of pathway disruption in both in vitro and in vivo models.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c1-13-3-4-14(2)15(11-13)12-27-21-23-18-9-10-26-19(18)20(25)24(21)17-7-5-16(22)6-8-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXGHIJVQNBUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Source
Target Compound: 2-[(2,5-DMP)MeS]-3-(4-FPh) C22H21FN2OS2 412.54 Enhanced lipophilicity (2,5-dimethylphenyl) and metabolic stability (4-fluorophenyl)
2-[(4-MP)MeS]-3-(4-NO2Ph) C21H18N3O3S2 424.51 Electron-withdrawing nitro group may reduce bioavailability; higher polarity
2-[(4-ClP)MeS]-3-(2-MeOPh) C21H18ClN2O2S2 429.96 Chlorine increases halogen bonding; methoxy group improves solubility
Q1/20: 2-[(4-MePh)MeS]-3,5,6,7-tetrahydro C17H18N2OS2 338.46 Smaller substituents reduce steric hindrance, potentially improving binding affinity
BE51682: 2-[(2,5-DMP)MeS]-3-(3-MeOPh) C22H22N2O2S2 410.55 Methoxy group enhances solubility but may decrease membrane permeability

Key Findings :

Substituent Impact on Lipophilicity :

  • The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to simpler aryl substituents (e.g., 4-methylphenyl in Q1/20), which may improve blood-brain barrier penetration .
  • 4-Fluorophenyl provides a balance between electronic effects and metabolic resistance, contrasting with the electron-deficient 4-nitrophenyl in , which may limit cellular uptake due to high polarity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to BE51682 (), involving cyclization of thiophene precursors with substituted benzyl thiols. Yields for such reactions typically range from 60–82% under mild conditions .

Biological Relevance: While direct activity data for the target compound are unavailable, structurally related analogs (e.g., Q/4 and Q2/24 in ) inhibit matrix metalloproteinases (MMPs) via thienopyrimidinone scaffold interactions. The 4-fluorophenyl group in the target compound may enhance target binding compared to non-fluorinated derivatives .

Thermal Stability :

  • Derivatives with bulkier substituents (e.g., 2,5-dimethylphenyl) exhibit higher melting points (>150°C) compared to smaller analogs (134–178°C range in ), suggesting improved crystalline stability .

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activity, particularly as an antitumor agent and enzyme inhibitor. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with specific substituents that may influence its biological activity. The presence of the (2,5-dimethylphenyl)methyl and (4-fluorophenyl) groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's activity against various cancer cell lines and its potential as an enzyme inhibitor.

Antitumor Activity

  • Inhibition of Cancer Cell Proliferation :
    • The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including SU-DHL-6 and K562. It demonstrated significant activity with IC50 values indicating effective inhibition of cell growth (e.g., IC50 = 0.55 μM against SU-DHL-6) .
    • Morphological changes in lymphoma cells were observed upon treatment, indicating the compound's ability to induce apoptosis in a concentration-dependent manner .
  • Selectivity and Toxicity :
    • The compound exhibited low toxicity towards normal HEK293T cells (CC50 = 15.09 μM), suggesting a favorable selectivity profile .

Enzyme Inhibition

  • Inhibition of 17β-Hydroxysteroid Dehydrogenases :
    • A series of thieno[3,2-d]pyrimidinones were synthesized and tested for their ability to inhibit 17β-HSD2 and 17β-HSD1 enzymes. The compound showed moderate inhibition levels with specific percentages reported (e.g., 36% inhibition at 1 µM) .
    • The structural characteristics of the compound play a crucial role in its binding affinity to the enzyme active sites, indicating that modifications can enhance or reduce activity .

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that modifications to the P1 moiety (such as using piperidine-2,6-dione) and the P5 moiety (like benzyl-linked morpholine) can significantly improve antitumor activities . These findings emphasize the importance of structural optimization in developing more potent derivatives.

Case Studies

Several case studies have been documented regarding the biological evaluation of similar thieno[3,2-d]pyrimidine derivatives:

CompoundCell Line TestedIC50 (μM)Toxicity (CC50 μM)Notes
12e SU-DHL-60.5515.09Induces apoptosis
3b Various36% @ 1 µMNot specifiedModerate inhibitor of 17β-HSD2
3d Various25% @ 1 µMNot specifiedSimilar structure to 3b , differing substituents

Q & A

Q. How to design multi-omics studies to map the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics : Use SILAC labeling to quantify target protein expression changes .
  • Metabolomics : Apply 1H^1\text{H} NMR-based profiling to track metabolic shifts (e.g., ATP/ADP ratios) .

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